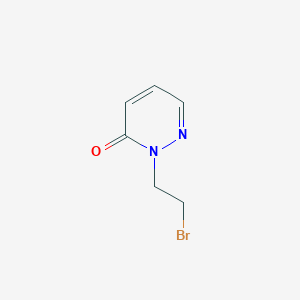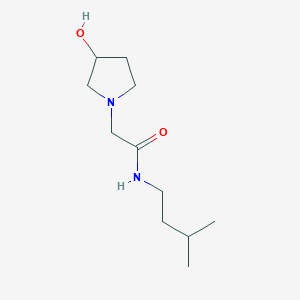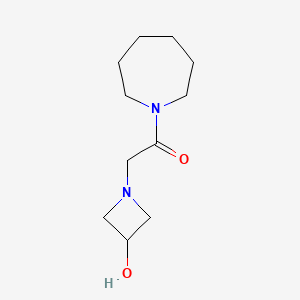
2-amino-N-ciclopropil-N-(tetrahidrotiofen-3-il)acetamida
Descripción general
Descripción
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Antitumorales
Los derivados del tiofeno, como el compuesto en cuestión, han sido estudiados por sus propiedades antitumorales . La estructura del tiofeno, que forma parte de este compuesto, permite el desarrollo de moléculas que pueden interactuar con diversos objetivos biológicos. La investigación ha demostrado que las modificaciones en la parte del tiofeno pueden conducir a compuestos con actividad antitumoral potencial.
Aplicaciones Farmacéuticas: Fármacos Antiinflamatorios
El anillo de tiofeno del compuesto es similar al que se encuentra en suprofeno, un fármaco antiinflamatorio no esteroideo . Esto sugiere que la 2-amino-N-ciclopropil-N-(tetrahidrotiofen-3-il)acetamida podría ser un precursor o una inspiración estructural para el desarrollo de nuevos agentes antiinflamatorios.
Ciencia de Materiales: Inhibidores de la Corrosión
En la ciencia de materiales, se sabe que los derivados del tiofeno actúan como inhibidores de la corrosión . El compuesto podría utilizarse en la investigación para desarrollar nuevos materiales que prevengan la corrosión, mejorando la longevidad y la durabilidad de los metales en diversas aplicaciones industriales.
Semiconductores Orgánicos
Las moléculas a base de tiofeno juegan un papel significativo en el avance de los semiconductores orgánicos . El compuesto podría contribuir a la investigación y el desarrollo de materiales semiconductores orgánicos, que son cruciales para la electrónica flexible y las células solares.
Diodos Orgánicos de Emisión de Luz (OLED)
El núcleo de tiofeno del compuesto es integral en la fabricación de OLED . Podría utilizarse para sintetizar nuevos compuestos orgánicos que emitan luz de forma más eficiente, lo que conduciría a avances en la tecnología de visualización y la iluminación.
Investigación Farmacológica: Bloqueadores de los Canales de Sodio
Compuestos similares del tiofeno se han utilizado como bloqueadores de los canales de sodio dependientes de voltaje . Esto indica que la this compound podría tener aplicaciones en la investigación farmacológica relacionada con la modulación de los canales de sodio, lo que es importante en el tratamiento del dolor y la anestesia.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play a crucial role in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell proliferation and gene expression .
Result of Action
Inhibition of bcr-abl and hdac1 can lead to changes in cell proliferation and gene expression .
Análisis Bioquímico
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the cyclopropyl group in the compound is known to interact with cyclopropanases, enzymes that catalyze the formation of cyclopropane rings in natural products . Additionally, the tetrahydrothiophen-3-yl moiety may interact with sulfur-containing enzymes, potentially affecting their catalytic activities. These interactions highlight the compound’s ability to modulate biochemical pathways and enzyme functions.
Cellular Effects
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form stable interactions with enzyme active sites, potentially inhibiting or activating their catalytic functions . Additionally, the tetrahydrothiophen-3-yl moiety may interact with specific protein domains, influencing their structural conformation and activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s cyclopropyl group can be metabolized by cyclopropanases, while the tetrahydrothiophen-3-yl moiety may undergo oxidation and reduction reactions . These metabolic transformations influence the compound’s activity and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which regulate its intracellular concentration . Additionally, binding proteins may facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHOOZBYCHSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
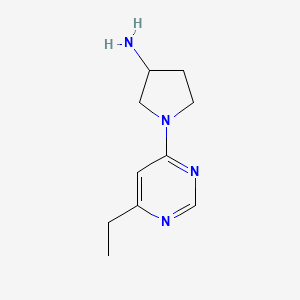

![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
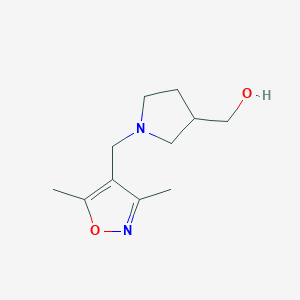
![2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B1491432.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)
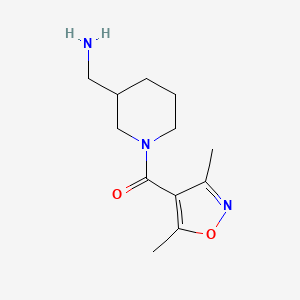
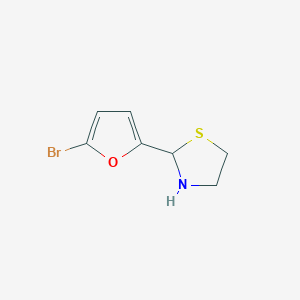
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)
